2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMCVLDHVDLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₆H₁₂ClN₃O₂S
- IUPAC Name : 2-chloro-N-[(3R)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it displayed significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value indicating potent activity .
- It interferes with tubulin polymerization, leading to cell cycle arrest in the G₂/M phase. This mechanism is crucial for its anticancer efficacy .
- Antifungal Activity :
Biological Activity Data Table
| Activity Type | Cell Line / Organism | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.51 | Induces G₂/M phase arrest |
| Antifungal | Sclerotinia sclerotiorum | 5.17 | Comparable to standard antifungal agents |
| General Toxicity | NRK-52E (Normal Kidney) | >10 | Non-cytotoxic at tested concentrations |
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds that may provide insights into the potential effects of this compound:
- Study on Tubulin Inhibition :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to understand the binding interactions of similar compounds with focal adhesion kinase (FAK), a target implicated in cancer progression. The insights from these simulations could be extrapolated to predict the binding affinity and activity of our compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent patterns, molecular properties, and inferred applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*From ; †F740-0212 screening compound from .
Key Findings:
Substituent Position and Bioactivity :
- The 2-chloro substitution (target compound) contrasts with the 3-chloro analog (F740-0212), which is used in drug screening . Chlorine’s position may influence binding affinity in biological targets due to steric or electronic effects.
- The 2-chloro-6-fluoro analog () introduces fluorine, which enhances metabolic stability and lipophilicity in pharmaceuticals .
Acetamide derivatives like propachlor () prioritize herbicidal activity, highlighting the role of the amide backbone in agrochemical design .
Synthetic and Commercial Accessibility :
- The 2,4-dimethyl analog is commercially available as a research chemical (priced at $8–$10 per gram ), whereas the 3-chloro analog (F740-0212) is distributed in screening libraries for high-throughput assays .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core via a Pictet-Spengler reaction (condensation of aniline derivatives with aldehydes), followed by amide coupling using 2-chlorobenzoyl chloride. Key steps include:
- Step 1 : Cyclization under acidic conditions (e.g., HCl/EtOH, 60–80°C, 12–24 hours) to form the tetrahydroquinoline scaffold .
- Step 2 : N-alkylation with 1-bromopropane in DMF using K₂CO₃ as a base (room temperature, 6–8 hours) .
- Step 3 : Amide coupling via Schotten-Baumann conditions (e.g., THF/H₂O, 0–5°C) .
Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control during exothermic steps, and catalyst selection (e.g., DMAP for acylations). Typical yields range from 45–65% after purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., chloro group at position 2) and amide bond formation. Key signals include δ 8.2–8.5 ppm (amide NH) and δ 6.8–7.6 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 359.12 for C₁₉H₁₈ClN₂O₂) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for pharmacological studies) using a C18 column and acetonitrile/water gradient .
Q. What structural features contribute to its biological activity?
- Methodological Answer :
- Chlorobenzamide moiety : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Tetrahydroquinoline core : Binds hydrophobic pockets in enzymes/receptors (e.g., ABA receptors in structural studies) .
- Propyl substituent : Modulates steric effects, influencing target selectivity (e.g., IC₅₀ differences in kinase inhibition assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the amide coupling step?
- Methodological Answer : Low yields in amide coupling (Step 3) often arise from competing hydrolysis or incomplete activation. Strategies include:
- Activating Agents : Replace traditional methods with HATU/DIPEA in anhydrous DMF (yield increase by 15–20%) .
- Solvent Screening : Test dichloromethane (DCM) or ethyl acetate to reduce polarity-driven side reactions .
- Temperature Control : Perform reactions at −10°C to stabilize reactive intermediates .
Post-reaction quenching with ice-cold water and rapid extraction minimizes degradation.
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for kinase X inhibition) may stem from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 mM) .
- Structural Analog Comparison : Compare with 3-chloro analogs () to identify substituent effects .
- Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular assays (e.g., apoptosis in HeLa cells) .
Q. What experimental approaches elucidate the compound's interaction with enzyme targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with ABA receptor PYL2 (PDB ID: 5VS5) to map binding residues (e.g., hydrogen bonds with sulfonamide groups) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using Biacore systems .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the chloro-benzamide moiety in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
